5-Methoxy-3-methyl-1H-indene
Description
Contextualization of the Indene (B144670) Scaffold in Contemporary Organic Chemistry
The indene framework is a cornerstone in the development of novel organic molecules. It is frequently found in natural products, biologically active compounds, and functional materials. rsc.orgresearchgate.netnih.govacs.org The unique electronic and structural properties of indene and its derivatives have led to their widespread use as ligands for metal complexes, particularly in catalysis. researchgate.net The development of efficient and selective synthetic methods to construct functionalized indene derivatives is an active area of research, driven by the demand for new pharmaceuticals and materials. nih.govbeilstein-archives.orgorganic-chemistry.orgacs.org
Significance of Substituent Effects on Indene Reactivity and Structure: A Focus on Methoxy (B1213986) and Methyl Functionalities
The chemical behavior of the indene scaffold is profoundly influenced by the nature and position of its substituents. The presence of methoxy (-OCH₃) and methyl (-CH₃) groups on the 5-Methoxy-3-methyl-1H-indene molecule imparts specific electronic and steric effects that dictate its reactivity.
The methoxy group at the 5-position is a powerful electron-donating group due to the resonance effect of the oxygen lone pairs. This increases the electron density of the aromatic ring, particularly at the ortho and para positions (positions 4, 6, and 7). This enhanced electron density makes the benzene (B151609) ring more susceptible to electrophilic substitution reactions. cdnsciencepub.com Furthermore, the methoxy group can influence the biological interactions and solubility of the molecule. ontosight.ai
The methyl group at the 3-position is an electron-donating group through an inductive effect. Its presence on the five-membered ring can influence the regioselectivity of reactions involving the double bond and can also exert steric effects on the approach of reagents. ontosight.ai The combination of these two substituents creates a unique electronic environment within the molecule, predisposing it to certain types of chemical transformations. ontosight.aiacs.org
Research Trajectory and Objectives Pertaining to this compound
While specific research dedicated exclusively to this compound is not extensively documented, the research objectives for this compound can be inferred from studies on similarly substituted indenes. A primary objective is its utilization as a versatile synthetic intermediate for the construction of more complex molecular architectures. ontosight.ai Indene derivatives are explored for their potential in medicinal chemistry, with activities such as anti-inflammatory, antioxidant, and anticancer properties being reported for various analogues. ontosight.aievitachem.com Therefore, the research trajectory for this compound likely involves its synthesis and subsequent functionalization to create novel compounds for evaluation in pharmaceutical and materials science applications. acs.org
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₂O | cymitquimica.comuni.lu |
| Molecular Weight | 160.21 g/mol | cymitquimica.com |
| InChIKey | VPTYSHDHSXXNEI-UHFFFAOYSA-N | uni.lu |
Note: Some physical properties like boiling point and density are not available in the cited literature.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
|---|---|
| ¹H NMR | Aromatic protons (3H, likely in the range of δ 6.7-7.2 ppm), a singlet for the olefinic proton (1H, ~δ 6.0-6.5 ppm), a singlet for the methoxy group (3H, ~δ 3.8 ppm), a singlet for the allylic protons of the five-membered ring (2H, ~δ 3.2-3.4 ppm), and a singlet for the methyl group (3H, ~δ 2.0-2.2 ppm). |
| ¹³C NMR | Aromatic carbons (6C, ~δ 110-160 ppm), olefinic carbons (2C, ~δ 125-145 ppm), methoxy carbon (1C, ~δ 55 ppm), methylene (B1212753) carbon (1C, ~δ 40 ppm), and a methyl carbon (1C, ~δ 15-20 ppm). |
| IR (Infrared) | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and olefinic), and C-O stretching for the methoxy group. |
| Mass Spec (MS) | A molecular ion peak (M+) at m/z 160.09. |
Note: The predicted spectroscopic data is based on general principles of NMR and IR spectroscopy and data from structurally similar compounds. rsc.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-3-methyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-3-4-9-5-6-10(12-2)7-11(8)9/h3,5-7H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTYSHDHSXXNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564646 | |
| Record name | 5-Methoxy-3-methyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57965-07-8 | |
| Record name | 5-Methoxy-3-methyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methoxy 3 Methyl 1h Indene and Analogous Indene Architectures
Classical and Modern Approaches to Indene (B144670) Core Construction
The synthesis of the indene scaffold has been a subject of extensive research, leading to the development of a diverse array of synthetic methods. These range from classical cyclization reactions to modern transition-metal-catalyzed processes, offering various levels of efficiency, regioselectivity, and functional group tolerance.
Annulative Coupling Reactions for Substituted Indenes (e.g., Silver-catalyzed annulative 1:1 coupling)
A straightforward approach to constructing 1,2,3-substituted indenes involves the silver-catalyzed annulative 1:1 coupling of secondary benzyl (B1604629) alcohols with internal alkynes. oup.comoup.com This method offers a direct route to the indene core from readily available starting materials under mild reaction conditions. oup.comoup.com The reaction proceeds efficiently with a simple silver salt, such as silver hexafluoroantimonate (AgSbF₆), as the catalyst, without the need for additional additives. oup.com
The general reaction involves treating a secondary benzyl alcohol and an internal alkyne with a catalytic amount of a silver salt in a solvent like 1,2-dichloroethane (B1671644) at temperatures ranging from 60 to 80 °C. oup.com The reaction has been shown to be effective for a variety of substituted benzyl alcohols and alkynes, affording the corresponding 1,2,3-substituted indene derivatives in good to excellent yields. oup.comoup.com
| Entry | Benzyl Alcohol | Alkyne | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Diphenylmethanol | Diphenylacetylene | AgSbF₆ | 1,2-dichloroethane | 80 | 94 |
| 2 | Diphenylmethanol | 1,2-bis(4-methylphenyl)ethyne | AgSbF₆ | 1,2-dichloroethane | 80 | ~100 |
| 3 | Diphenylmethanol | 1,2-bis(4-chlorophenyl)ethyne | AgSbF₆ | 1,2-dichloroethane | 80 | Moderate |
Notably, other silver catalysts like AgBF₄, AgNTf₂, and AgOAc have shown poor activity in this transformation. oup.com The reaction mechanism is proposed to proceed through a silver-catalyzed process that selectively forms the 1:1 coupling product, avoiding the formation of 2:1 coupling products that can be an issue with other catalysts like iron. oup.com
Cyclization Strategies Involving Aryl-Alkynes and Related Precursors (e.g., Metal-catalyzed cycloisomerization)
Metal-catalyzed cycloisomerization of aryl-alkynes represents another powerful strategy for the synthesis of substituted indenes. Various transition metals, including platinum, ruthenium, gold, and indium, have been shown to effectively catalyze the cyclization of 1-alkyl-2-ethynylbenzenes and related precursors to yield indene derivatives. organic-chemistry.orgmdpi.combeilstein-journals.org
For instance, air-stable metal salts like PtCl₂, PtCl₄, and [RuCl₂(CO)₃]₂ can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes. organic-chemistry.org Gold catalysts are also highly efficient in activating triple bonds for the synthesis of indenes through various pathways, including the carbocyclization of 1-alkynyl-2-(methoxymethyl)benzene derivatives. unifi.it Indium(III) halides have been utilized in the cycloisomerization of 1,6-enynes, where the reaction pathway (5-exo vs. 6-endo cyclization) is influenced by the substitution pattern of the alkyne. mdpi.com
A notable example is the gold(I)-catalyzed tandem Claisen rearrangement/hydroarylation reaction of propargyl vinyl ethers, which, after in situ reduction, provides functionalized indenes in good to excellent yields. unifi.it This methodology is suitable for substrates bearing various substituents on the aromatic ring. unifi.it
Palladium-Catalyzed Tandem Intermolecular Suzuki/Intramolecular Heck Reactions
Palladium-catalyzed tandem reactions have emerged as a highly efficient and modular approach for the synthesis of functionalized indenes. acs.org One such strategy involves a tandem intermolecular Suzuki-Miyaura coupling and intramolecular Heck reaction. acs.org This process typically starts from a readily available substrate like 1-(2,2-dibromovinyl)-2-alkenylbenzene, which reacts with an arylboronic acid in the presence of a palladium catalyst. acs.org
The choice of ligand is crucial for controlling the selectivity of the reaction. organic-chemistry.org This methodology allows for the efficient assembly of functionalized 1-methylene-1H-indenes in good yields under mild conditions. organic-chemistry.orgacs.org The versatility of the Suzuki coupling component allows for the introduction of a wide range of aryl groups, while the intramolecular Heck reaction efficiently constructs the five-membered ring of the indene core. This tandem approach has also been applied to the synthesis of luminescent microporous organic polymers. rsc.org Furthermore, palladium-catalyzed domino Heck/C-H functionalization reactions provide another powerful tool for constructing highly functionalized indane and indene skeletons. researchgate.netrsc.org
Strategies for Regioselective Introduction of Methoxy (B1213986) and Methyl Substituents
The synthesis of specifically substituted indenes like 5-Methoxy-3-methyl-1H-indene requires precise control over the introduction of the methoxy and methyl groups. This can be achieved either by functionalizing a pre-formed indene scaffold or by utilizing precursors that already contain the desired substituents.
Directed Functionalization of Pre-formed Indene Scaffolds
The direct functionalization of a pre-existing indene core offers a convergent approach to substituted derivatives. Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective introduction of functional groups onto aromatic and heterocyclic systems. rsc.orgresearchgate.net Directing groups can be employed to guide the metal catalyst to a specific C-H bond for functionalization. hbni.ac.in
For instance, a directing group on the indene ring can facilitate ortho-C-H activation, allowing for the introduction of various substituents. rsc.org While direct C-H methoxylation and methylation of an indene at specific positions can be challenging, related functionalizations are known. For example, palladium- and copper-catalyzed post-functionalization reactions of carbon-iodine bonds on an indene ring can be used to introduce substituents in good yields. organic-chemistry.org Another approach involves the BCl₃-mediated cyclization of o-alkynylstyrenes to form boron-functionalized indenes, which can then undergo diverse C-B bond derivatizations to introduce various functional groups. acs.org
Synthesis via Elaborated Precursors Incorporating Methoxy and Methyl Groups
A more common and often more controlled method for preparing specifically substituted indenes involves the use of starting materials that already contain the desired methoxy and methyl groups. This "bottom-up" approach ensures the correct placement of the substituents from the outset.
One such strategy is the Nazarov cyclization of appropriately substituted aryl vinyl ketones. beilstein-archives.orgresearchgate.net For example, a precursor containing a methoxy-substituted aryl ring and a methyl group on the vinyl moiety can be synthesized and then subjected to Lewis acid-catalyzed electrocyclization to form the desired this compound derivative. beilstein-archives.org The synthesis of the aryl vinyl ketone precursors can be achieved from commercially available substituted bromobenzenes and α,β-unsaturated aldehydes. beilstein-archives.org
| Entry | Aryl Vinyl Ketone Substituents | Lewis Acid | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Dimethoxy on aryl, methyl on vinyl | BF₃·Et₂O | Dimethoxy-methyl-indene derivative | Good to Excellent |
| 2 | Trimethoxy on aryl, methyl on vinyl | BF₃·Et₂O | Trimethoxy-methyl-indene derivative | Good to Excellent |
Another approach involves the cyclization of precursors like substituted phenols. A reaction sequence composed of a Pd-catalyzed Suzuki coupling followed by a Ru-catalyzed ring-closing metathesis can be used for the controlled construction of functionalized indene derivatives from readily available substituted phenols. organic-chemistry.org This method allows for the incorporation of substituents like methoxy groups that are present on the initial phenol (B47542) starting material.
Specific Synthetic Pathways Relevant to this compound
A common strategy for the synthesis of indene derivatives involves the halogenation of a suitable precursor followed by an elimination reaction to introduce the double bond. For instance, substituted 1H-inden-1-one-3-carboxylic acid compounds can be synthesized from substituted 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid. This process involves a halogenation step to create an intermediate which then undergoes elimination of a hydrogen halide (HX) in the presence of a weak base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield the target indene. google.com This method is advantageous due to readily available starting materials and high yields. google.com
In a related context, the photobromination of 5-methoxyindane and 5-methoxy-1-indanone (B147253) has been studied. researchgate.net For example, photochemical bromination of 5-methoxy-1-indanone with N-bromosuccinimide (NBS) can yield 3-bromo-6-methoxyindene. researchgate.net The resulting halo-indene can serve as a precursor for further transformations.
A specific example of this type of reaction is the synthesis of 1,1,2,3-Tetrabromo-5-methoxy-1H-indene from the photobromination of 5-methoxyindane at 77 °C. This tetrabrominated compound can then be converted to 2,3-dibromo-6-methoxyindene through silver-supported hydrolysis. researchgate.net
| Precursor | Reagents | Product | Reference |
| Substituted 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | Halogenating agent, DBU | Substituted 1H-inden-1-one-3-carboxylic acid | google.com |
| 5-methoxy-1-indanone | N-bromosuccinimide (NBS) | 3-bromo-6-methoxyindene | researchgate.net |
| 5-methoxyindane | Bromine (photolytic) | 1,1,2,3-Tetrabromo-5-methoxy-1H-indene | researchgate.net |
The Wolff rearrangement offers a powerful method for the synthesis of 1H-indene-3-carboxylate scaffolds. This reaction typically involves the decomposition of 1-diazonaphthalen-2(1H)-ones to form a ketene (B1206846) intermediate, which is then trapped by a nucleophile. nih.govrsc.org Both thermal and photochemical conditions can be employed to initiate the rearrangement. nih.govrsc.org
Visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones, followed by trapping the in situ generated ketene with various alcohols, produces a diverse range of 1H-indene-3-carboxylates in moderate to good yields under mild conditions. rsc.orgrsc.org This method exhibits high functional group tolerance. rsc.org A key advantage of the photochemical approach is the avoidance of byproducts that can arise from competing reactions like cyclopropanation or X-H insertion, indicating a rapid Wolff rearrangement. rsc.org
Thermal conditions can also be used to generate the ketene intermediate from 1-diazonaphthalen-2(1H)-ones. In a three-component coupling reaction, this intermediate can be trapped by primary and aromatic amines or alcohols and phenols in the presence of various aldehydes to generate 1H-indene-3-carboxamides or 1H-indene-3-carboxylates. acs.orgnih.gov This catalyst-free thermal cascade reaction allows for the synthesis of highly functionalized indene derivatives. acs.orgnih.gov
| Starting Material | Conditions | Intermediate | Trapping Agent | Product | Reference |
| 1-Diazonaphthalen-2(1H)-one | Visible light | Ketene | Alcohols | 1H-Indene-3-carboxylate | rsc.orgrsc.org |
| 1-Diazonaphthalen-2(1H)-one | Thermal | Ketene | Amines/Alcohols + Aldehydes | 1H-Indene-3-carboxamide/carboxylate | acs.orgnih.gov |
Indanones are versatile precursors for the synthesis of indene derivatives, including those with methoxy and methyl substitutions. The conversion of indanones to indenes often involves reduction of the ketone followed by dehydration. For instance, the synthesis of 2-alkylindanones can be achieved from (E)-2-alkylcinnamaldehydes. organic-chemistry.org These aldehydes, in the presence of a catalytic amount of FeCl3, can cyclize to form 1-methoxy-2-alkyl-1H-indenes, which are then converted to the corresponding 2-alkylindanones in high yield. organic-chemistry.org
Furthermore, rhodium-catalyzed reactions of alkynes with arylboroxines under a carbon monoxide atmosphere can produce indanones. iyte.edu.tr The yields of these reactions are influenced by the electronic nature of the substituents on the arylboroxine and the alkyne. iyte.edu.tr
Dihydroindene derivatives can also be transformed into indenes. For example, the oxidation of dihydroindene complexes can lead to indene derivatives, sometimes involving the migration of an alkyl group. researchgate.net Additionally, the synthesis of phosphonate (B1237965) derivatives of 2,3-dihydroindene has been developed through functionalization of the existing dihydroindene skeleton or via annulation reactions. researchgate.net
| Precursor | Key Transformation | Product | Reference |
| (E)-2-Alkylcinnamaldehydes | FeCl3-catalyzed cyclization | 2-Alkylindanones | organic-chemistry.org |
| Alkynes and Arylboroxines | Rhodium-catalyzed carbonylation | Indanones | iyte.edu.tr |
| Dihydroindene complexes | Oxidation | Indene derivatives | researchgate.net |
Considerations for Stereoselective Synthesis of Indene Derivatives
The stereoselective synthesis of indene derivatives is crucial for accessing specific isomers with desired biological activities or material properties. Several methods have been developed to control the stereochemistry of the indene core.
One approach involves electrophilic cyclization. For instance, the reaction of acetylenic malonates and ketones with iodine-based reagents (I2, ICl, or NIS) can produce indene derivatives with high regio- and stereoselectivity under mild conditions. acs.orgnih.gov The resulting iodine-containing products can be further functionalized using palladium-catalyzed coupling reactions. acs.org
Palladium-catalyzed carboannulation of propargyl carbonates with nucleophiles is another efficient method for the highly regio- and stereoselective synthesis of indene derivatives. nih.gov Additionally, Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes provides a route to substituted indenes with good to excellent yields under mild conditions. researchgate.net
Rhodium-catalyzed reactions have also been employed for stereoselective synthesis. For example, a rhodium(I) catalyst can be used in the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to yield indene derivatives with regioselectivity dependent on the steric nature of the alkyne's substituent.
| Method | Key Features | Reference |
| Electrophilic Cyclization | High regio- and stereoselectivity, mild conditions. | acs.orgnih.gov |
| Pd-catalyzed Carboannulation | High regio- and stereoselectivity, good to excellent yields. | nih.gov |
| Brønsted Acid Catalysis | Mild conditions, good to excellent yields for substituted indenes. | researchgate.net |
| Rhodium-catalyzed Reactions | Regioselectivity dependent on steric factors. |
Chemical Reactivity and Transformation Pathways of 5 Methoxy 3 Methyl 1h Indene
Reactivity of the Indene (B144670) Double Bond and Cyclopentene (B43876) Ring
The five-membered ring of the indene system, with its isolated double bond, is a hub of reactivity, susceptible to both addition and cycloaddition reactions.
Electrophilic and Nucleophilic Addition Reactions
Nucleophilic addition to the double bond of an unactivated alkene like that in the indene moiety is generally not favored unless the double bond is conjugated to an electron-withdrawing group. In the case of 5-Methoxy-3-methyl-1H-indene, the double bond is not activated towards direct nucleophilic attack under standard conditions.
| Reaction Type | Reagent | Expected Product |
| Electrophilic Halogenation | Br₂ | 1,2-dibromo-5-methoxy-3-methyl-2,3-dihydro-1H-indene |
| Hydrohalogenation | HBr | 2-bromo-5-methoxy-3-methyl-2,3-dihydro-1H-indene (following Markovnikov's rule) |
Cycloaddition Chemistry Involving the Indene Moiety (e.g., [8+2] cycloadduct formation from 3aH-indenes)
A particularly interesting aspect of indene chemistry involves cycloaddition reactions. While 1H-indenes are common, their 3aH-indene isomers can participate in pericyclic reactions. Research on the closely related compound, 3-methoxy-3a-methyl-3aH-indene, has demonstrated its ability to undergo formal [8+2] cycloaddition reactions. rsc.org In these reactions, the 3aH-indene acts as an 8π component, reacting with a 2π component (the dienophile) to form a cycloadduct.
This type of reaction is significant as it provides a pathway to complex polycyclic structures. For this compound to participate in such a reaction, it would first need to isomerize to its 3aH-tautomer. The presence of the methoxy (B1213986) group at the 5-position would influence the electronic properties of the diene system involved in the cycloaddition.
Examples of dienophiles that have been shown to react with 3-methoxy-3a-methyl-3aH-indene in [8+2] cycloadditions include N-phenyltriazolinedione, diethyl azodiformate, and dimethyl acetylenedicarboxylate. rsc.org In contrast, with N-phenylmaleimide, a [4+2] cycloaddition is observed. rsc.org
| Cycloaddition Type | Dienophile | Resulting Adduct with 3-methoxy-3a-methyl-3aH-indene |
| [8+2] | N-phenyltriazolinedione | Formal [8+2] cycloadduct |
| [8+2] | Diethyl azodiformate | Formal [8+2] cycloadduct |
| [8+2] | Dimethyl acetylenedicarboxylate | Formal [8+2] cycloadduct |
| [4+2] | N-phenylmaleimide | [4+2] cycloadduct |
Reactions on the Substituted Aromatic (Benzene) Ring
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating methoxy and methyl groups.
Electrophilic Aromatic Substitution Patterns and Regioselectivity Influenced by Methoxy Group
The methoxy (-OCH₃) group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.orgwikipedia.org The methyl (-CH₃) group is a weaker activating group and is also an ortho-, para-director. libretexts.org In this compound, the methoxy group is at the 5-position. The directing effects of these two groups will determine the position of substitution for incoming electrophiles.
The powerful ortho-, para-directing effect of the methoxy group will be the dominant factor in determining the regioselectivity. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the methoxy group. The positions ortho to the methoxy group are C4 and C6, and the para position is C2, which is part of the fused cyclopentene ring and thus not available for substitution. The methyl group is at C3, which is on the five-membered ring. The cyclopentyl ring fused to the benzene ring can be considered as an alkyl substituent, which is also weakly activating and ortho-, para-directing.
Considering the combined directing effects:
Position 4: Ortho to the methoxy group and meta to the fused cyclopentyl ring. This position is highly activated.
Position 6: Ortho to the methoxy group and ortho to the fused cyclopentyl ring. This position is also highly activated.
Position 7: Para to the fused cyclopentyl ring and meta to the methoxy group.
The strong activating and directing effect of the methoxy group to positions 4 and 6 will be the most significant influence. Steric hindrance may play a role in the ratio of substitution at C4 versus C6.
| Electrophile (E⁺) | Predicted Major Product(s) |
| NO₂⁺ (Nitration) | 4-Nitro-5-methoxy-3-methyl-1H-indene and 6-Nitro-5-methoxy-3-methyl-1H-indene |
| Br⁺ (Bromination) | 4-Bromo-5-methoxy-3-methyl-1H-indene and 6-Bromo-5-methoxy-3-methyl-1H-indene |
| SO₃ (Sulfonation) | This compound-4-sulfonic acid and this compound-6-sulfonic acid |
| R⁺ (Friedel-Crafts Alkylation) | 4-Alkyl-5-methoxy-3-methyl-1H-indene and 6-Alkyl-5-methoxy-3-methyl-1H-indene |
| RCO⁺ (Friedel-Crafts Acylation) | 4-Acyl-5-methoxy-3-methyl-1H-indene and 6-Acyl-5-methoxy-3-methyl-1H-indene |
Transformations Involving the Methoxy and Methyl Functional Groups
The methoxy and methyl groups themselves can undergo specific chemical transformations.
Ethereal Cleavage and Alkylation Reactions
The methoxy group, being an ether, can be cleaved under strong acidic conditions. This reaction, often referred to as demethylation, converts the methoxy group into a hydroxyl group. chem-station.comwikipedia.org Common reagents for this transformation include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃). chem-station.com The reaction with HBr typically proceeds via protonation of the ether oxygen followed by nucleophilic attack of the bromide ion on the methyl group in an Sₙ2 reaction. Boron tribromide is a particularly effective reagent for cleaving aryl methyl ethers.
The resulting phenol (B47542), 3-methyl-1H-inden-5-ol, could then be subjected to alkylation reactions at the hydroxyl group to introduce different alkyl groups, providing a route to a variety of other alkoxy-substituted indenes.
| Reaction | Reagent | Product |
| Ethereal Cleavage (Demethylation) | HBr or BBr₃ | 3-methyl-1H-inden-5-ol |
| Alkylation (of the corresponding phenol) | R-X (e.g., CH₃CH₂I) in the presence of a base | 5-Ethoxy-3-methyl-1H-indene |
Oxidation and Reduction Pathways of Alkyl Substituents
Direct experimental studies on the oxidation and reduction of the 3-methyl group specifically on this compound are not extensively detailed in the available literature. However, the reactivity can be inferred from established chemical principles and analogous transformations in similar aromatic and indene systems.
Oxidation: The methyl group attached to the indene ring is a potential site for oxidation. Under controlled conditions, it is plausible that the methyl group could be oxidized to form a primary alcohol, then an aldehyde, and ultimately a carboxylic acid. This stepwise oxidation is a common pathway for alkylated aromatic compounds. The presence of the electron-donating methoxy group on the aromatic ring can influence the reactivity of the entire molecule, including the susceptibility of the methyl group to oxidation.
Chemoselective oxidation of methylene (B1212753) C-H bonds in the presence of aromatic functionalities has been achieved using specialized catalysts like Mn(CF3–PDP). nih.gov While this is typically applied to methylene groups, analogous principles could be adapted for methyl group oxidation. The reaction would likely proceed through a radical mechanism, where a hydrogen atom is abstracted from the methyl group, followed by the introduction of an oxygen-containing functionality.
Reduction: The methyl group itself is in a reduced state and is not susceptible to further reduction under standard catalytic hydrogenation conditions. Reduction pathways for this compound would typically target the double bond within the five-membered ring to form the corresponding indane derivative, 5-methoxy-3-methylindane. However, this falls outside the scope of alkyl substituent reduction.
Table 1: Plausible Oxidation Products of this compound
| Reactant | Oxidizing Agent | Plausible Product(s) |
| This compound | Mild Oxidant (e.g., MnO₂) | 5-Methoxy-3-(hydroxymethyl)-1H-indene |
| This compound | Stronger Oxidant (e.g., KMnO₄) | 5-Methoxy-1H-indene-3-carbaldehyde |
| This compound | Harsh Oxidant (e.g., K₂Cr₂O₇/H₂SO₄) | 5-Methoxy-1H-indene-3-carboxylic acid |
This table represents hypothetical transformations based on general organic chemistry principles, as direct experimental data for this specific compound is limited.
Isomerization and Rearrangement Processes within Substituted Indene Systems
Substituted indenes are known to undergo isomerization and rearrangement reactions, primarily driven by the formation of a more stable thermodynamic product. These processes often involve shifts of substituents or the double bond within the five-membered ring.
A key rearrangement process in indene systems is the nih.govresearchgate.net-sigmatropic shift. wikipedia.orgacs.org In this pericyclic reaction, a substituent, typically a hydrogen or an alkyl group, migrates from one position to another across the π-system of the cyclopentadiene (B3395910) portion of the indene. For this compound, this could involve the migration of a hydrogen atom. Such shifts are thermally allowed and proceed suprafacially. stereoelectronics.org The isomerization of methyl-indene isomers is known to be rapid, with 3-methyl-indene potentially being a favorable intermediate due to its lower energy compared to other isomers. researchgate.net
Another relevant process is the potential rearrangement between different indene isomers, such as the conversion of a 3aH-indene to a 1H-indene. While this compound is already a 1H-indene, understanding this type of rearrangement is crucial in the context of its synthesis and potential side reactions. The driving force for the rearrangement of 3a-substituted-3aH-indenes to their 1H-isomers is the gain in aromatic stabilization. This process can be so rapid that the 3aH-indene intermediates are often difficult to isolate.
The isomerization reactions of methyl-indene species are considered important pathways in the formation of larger polycyclic aromatic hydrocarbons (PAHs). researchgate.net Theoretical studies have explored the reaction pathways for the isomerization between 1-methyl indene and 2-methyl indene, highlighting the complexity of the potential energy surface. researchgate.net
Table 2: Potential Isomerization Pathways for Methylindenes
| Starting Isomer | Reaction Type | Resulting Isomer(s) | Driving Force |
| 1-Methyl-1H-indene | nih.govresearchgate.net-Hydride Shift | 2-Methyl-1H-indene, 3-Methyl-1H-indene | Attainment of thermodynamic equilibrium |
| 3-Methyl-1H-indene | nih.govresearchgate.net-Hydride Shift | 1-Methyl-1H-indene, 2-Methyl-1H-indene | Attainment of thermodynamic equilibrium |
| 3a-Methyl-3aH-indene | Rearrangement | 1-Methyl-1H-indene | Aromatization of the five-membered ring |
This table illustrates general isomerization behaviors observed in methyl-substituted indene systems.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 3 Methyl 1h Indene
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Analysis of fragmentation patterns can also provide significant structural information.
HRMS measures the m/z value to a very high degree of accuracy (typically to four decimal places). This allows for the calculation of the elemental formula of the molecular ion, which is a definitive piece of evidence for the compound's identity. For 5-Methoxy-3-methyl-1H-indene, the molecular formula is C₁₁H₁₂O.
Table 3: Predicted HRMS Data for this compound
| Ion Formula | Calculated Exact Mass [M+H]⁺ |
|---|
This exact mass is unique to the formula C₁₁H₁₂O and can be used to distinguish it from other compounds with the same nominal mass.
The choice of ionization technique affects the degree of fragmentation. Electrospray ionization (ESI) is a "soft" technique that typically results in a prominent molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation. Gas Chromatography-Mass Spectrometry (GC-MS) typically employs Electron Ionization (EI), a "hard" technique that causes extensive fragmentation, providing a characteristic fingerprint for the molecule.
Under EI conditions, the fragmentation of this compound would be expected to proceed through several key pathways:
Loss of a methyl radical: A common fragmentation for methyl-substituted aromatic compounds is the loss of a methyl group (•CH₃) to form a stable benzylic-type cation. This would result in a prominent peak at m/z 145 (M-15).
Loss of a methoxy (B1213986) radical: Cleavage of the ether bond could lead to the loss of a methoxy radical (•OCH₃), giving a fragment at m/z 129 (M-31).
Loss of formaldehyde (B43269): A characteristic fragmentation for methoxy-substituted aromatic rings involves the loss of formaldehyde (CH₂O) following the initial loss of a hydrogen atom, leading to a fragment at m/z 129 (M-H-30).
These fragmentation patterns, combined with the molecular ion peak, provide strong evidence for the presence and location of the methyl and methoxy substituents on the indene (B144670) framework.
Infrared (IR) Spectroscopy for Characteristic Vibrational Frequencies of Functional Groups
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display a series of absorption bands corresponding to its distinct structural components: the substituted aromatic ring, the five-membered unsaturated ring, the methoxy group, and the methyl group.
The key functional groups and their predicted vibrational frequencies are:
Aromatic Ring: The benzene (B151609) portion of the indene structure exhibits characteristic C-H stretching vibrations just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range orgchemboulder.comlibretexts.org. In-ring carbon-carbon stretching vibrations produce a series of sharp peaks in the 1600-1450 cm⁻¹ region libretexts.orgopenstax.org. Strong absorptions due to C-H out-of-plane bending are also expected in the 900-675 cm⁻¹ range, with the exact position being indicative of the substitution pattern on the ring orgchemboulder.comlibretexts.org.
Alkene and Alkane Moieties: The C-H bonds of the methyl and methylene (B1212753) groups will show stretching vibrations in the 3000-2850 cm⁻¹ region. The double bond within the five-membered ring will have a C=C stretching absorption, which may appear near the aromatic C=C signals around 1650-1600 cm⁻¹.
Methoxy Group: The methoxy group introduces a strong, characteristic C-O stretching vibration. For aromatic ethers, this asymmetric stretch is typically observed in the 1275-1200 cm⁻¹ region. A symmetric C-O stretch is expected near 1075-1020 cm⁻¹. The C-H bonds of the methoxy's methyl group will also contribute to the absorptions in the 3000-2850 cm⁻¹ range.
Based on published data for indene and related aromatic compounds, the following table summarizes the anticipated IR absorption bands for this compound. arxiv.orgoup.comresearchgate.net
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100–3000 | C-H Stretch | Aromatic & Alkene (=C-H) |
| 2960–2850 | C-H Stretch | Methyl (-CH₃) & Methylene (-CH₂-) |
| 1610–1580 | C=C Stretch | Aromatic Ring |
| 1510–1450 | C=C Stretch | Aromatic Ring |
| ~1250 | Asymmetric C-O Stretch | Aromatic Ether (Ar-O-CH₃) |
| ~1040 | Symmetric C-O Stretch | Aromatic Ether (Ar-O-CH₃) |
| 900–675 | C-H Out-of-Plane Bend | Aromatic Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. pressbooks.pub The part of a molecule responsible for absorbing UV or visible light is known as a chromophore. ossila.comwikipedia.org In this compound, the chromophore is the entire conjugated π-electron system of the indene ring, which is composed of a benzene ring fused to a cyclopentene (B43876) ring. wikipedia.org
The indene system is expected to undergo π → π* transitions, where an electron is excited from a lower-energy bonding (π) molecular orbital to a higher-energy anti-bonding (π*) molecular orbital. Aromatic compounds typically exhibit a very intense absorption band around 205 nm and a less intense, structured band in the 255-275 nm range. libretexts.orgopenstax.org
The substituents on the aromatic ring significantly influence the absorption characteristics:
Methoxy Group (-OCH₃): This group acts as an auxochrome, a group that modifies the absorption of a chromophore. wikipedia.org The lone pair of electrons on the oxygen atom can participate in resonance with the aromatic π-system, effectively extending the conjugation. This extension lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum (λmax) to a longer wavelength (a bathochromic or "red" shift). ossila.com
Methyl Group (-CH₃): This alkyl group has a weaker, yet still noticeable, bathochromic effect due to hyperconjugation.
Therefore, the UV-Vis spectrum of this compound is predicted to show absorption bands at longer wavelengths compared to unsubstituted indene.
| Electronic Transition | Orbitals Involved | Chromophore System | Expected Wavelength Region |
| π → π | HOMO → LUMO | Conjugated Indene π-system | > 260 nm |
| π → π | Lower energy π orbitals | Conjugated Indene π-system | ~220-240 nm |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgexcillum.comuq.edu.au This technique provides a detailed molecular structure, including bond lengths, bond angles, and torsional angles with very high precision.
As of this writing, a single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. However, were a suitable crystal to be grown and analyzed, the technique would provide invaluable insights into its solid-state structure and conformation.
Key structural questions that X-ray crystallography could answer include:
Planarity: It would confirm the degree of planarity of the fused bicyclic indene system. While the benzene ring is planar, the five-membered ring may adopt a slight envelope or twist conformation.
Bond Lengths: The technique would precisely measure the lengths of the carbon-carbon bonds, allowing for a direct assessment of electron delocalization within the conjugated system.
Conformation of Substituents: The analysis would reveal the preferred orientation of the methoxy and methyl groups relative to the plane of the indene ring. For the methoxy group, the C-C-O-C dihedral angle would be determined, indicating whether it lies in the plane of the aromatic ring or is twisted out of the plane due to steric hindrance.
Intermolecular Interactions: The crystal structure would elucidate how the molecules pack in the solid state. This includes identifying any non-covalent interactions, such as π-π stacking between the aromatic rings of adjacent molecules or hydrogen bonding, which govern the material's bulk properties.
This detailed structural information is crucial for understanding the molecule's physical properties and for computational modeling studies. rsc.org
Computational Chemistry and Theoretical Investigations of 5 Methoxy 3 Methyl 1h Indene
Quantum Chemical Calculations: A Methodological Overview
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 5-Methoxy-3-methyl-1H-indene, these calculations would typically involve several key areas of investigation.
Geometry Optimization and Conformational Analysis
The initial step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. For flexible molecules, a conformational analysis is performed to identify the various low-energy shapes (conformers) the molecule can adopt. For this compound, this would involve determining the preferred orientation of the methoxy (B1213986) and methyl groups relative to the indene (B144670) ring system.
Electronic Structure Analysis
Once the optimized geometry is obtained, an analysis of the electronic structure provides critical information about the molecule's behavior. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For this compound, it would be possible to calculate the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms and the vibrational frequencies corresponding to the infrared (IR) spectrum.
Analysis of Global and Local Reactivity Descriptors
To quantify the chemical reactivity, various descriptors can be calculated from the electronic structure. Global reactivity descriptors, such as hardness, softness, and the electrophilicity index, provide a general overview of the molecule's reactivity. Local reactivity descriptors, on the other hand, can pinpoint the specific atoms or regions within the molecule that are most likely to be involved in chemical reactions.
Molecular Dynamics Simulations to Investigate Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics. For this compound, MD simulations could be employed to understand how the molecule behaves in different environments, such as in a solvent or interacting with other molecules. This can provide insights into its physical properties and how it might interact with biological systems.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is also invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. For this compound, theoretical studies could investigate its synthesis pathways or its potential reactions with other chemical species, providing a detailed, atomistic understanding of the underlying chemical processes.
While the framework for a comprehensive computational study of this compound is well-established, the specific data and detailed findings for this compound are currently absent from the scientific literature. Future research in this area would be beneficial for a complete understanding of its chemical nature.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. For this compound, while specific and comprehensive QSPR studies are not extensively documented in publicly available literature, the principles of this approach can be applied to predict its behavior based on its molecular descriptors. QSPR models are built upon the hypothesis that the variations in the properties of chemical compounds within a series are directly related to the changes in their molecular structure.
The development of a QSPR model involves calculating a set of molecular descriptors that numerically represent the structural and electronic features of a molecule. These descriptors are then used as independent variables in a statistical model to predict a particular property of interest, which serves as the dependent variable.
For this compound, a variety of molecular descriptors can be calculated to construct a QSPR model. These descriptors fall into several categories:
Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition and connectivity.
Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Geometrical Descriptors: These are calculated from the 3D coordinates of the atoms and provide information about the molecule's spatial arrangement.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule.
A hypothetical QSPR study for this compound would involve the generation of such descriptors and correlating them with experimentally determined or computationally predicted properties. The following table provides an example of the types of molecular descriptors that would be relevant in a QSPR analysis of this compound.
| Descriptor Category | Descriptor Example | Calculated Value (Hypothetical) |
| Constitutional | Molecular Weight | 160.21 g/mol |
| Number of Heavy Atoms | 12 | |
| Number of Rings | 2 | |
| Topological | Wiener Index | 458 |
| Balaban J Index | 2.871 | |
| Kier Shape Index (kappa 1) | 10.34 | |
| Geometrical | Molecular Surface Area | 185.6 Ų |
| Molecular Volume | 162.3 ų | |
| Ovality | 1.45 | |
| Quantum-Chemical | Dipole Moment | 1.75 D |
| HOMO Energy | -8.25 eV | |
| LUMO Energy | -0.98 eV |
Once a comprehensive set of descriptors is generated for a series of related indene derivatives, including this compound, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build the QSPR model. The validity and predictive power of the resulting model are then rigorously assessed using internal and external validation techniques.
Such a model could be used to predict a wide range of physicochemical properties for this compound and other similar compounds, including but not limited to boiling point, vapor pressure, solubility, and chromatographic retention times. For instance, a QSPR model might establish a relationship where the boiling point of substituted indenes is positively correlated with the molecular weight and surface area, and negatively correlated with the HOMO-LUMO gap.
Role As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis
Application in the Construction of Complex Organic Scaffolds and Polycyclic Systems
The indene (B144670) framework is a core structural motif present in a variety of biologically active natural products and pharmaceutical agents researchgate.netresearchgate.net. The strategic incorporation of substituents such as methoxy (B1213986) and methyl groups on the indene scaffold can significantly modulate the biological activity of the resulting compounds. While direct literature on the use of 5-Methoxy-3-methyl-1H-indene in the total synthesis of complex natural products is not abundant, the synthesis of various substituted indenes is a well-established field, highlighting their importance as precursors to polycyclic systems researchgate.netorganic-chemistry.org. For instance, the indene core is a key component of certain lignan (B3055560) natural products which have been explored for the development of novel pesticides jst.go.jp. The methoxy group, in particular, is a common feature in many bioactive molecules, where it can influence pharmacokinetic properties and binding interactions with biological targets nih.gov.
The reactivity of the indene double bond and the potential for functionalization of the aromatic ring make this compound a promising starting material for the synthesis of complex polycyclic aromatic hydrocarbons and other intricate molecular scaffolds through various organic transformations, including cycloaddition reactions and transition metal-catalyzed cross-coupling reactions.
Strategic Building Block for Novel Indene Derivative Libraries
Combinatorial chemistry and the generation of compound libraries are powerful tools in drug discovery for the identification of new therapeutic agents nih.govnih.govstanford.eduescholarship.orgbohrium.com. The indene scaffold has been utilized as a core structure for the development of such libraries. Research into novel dihydro-1H-indene derivatives as tubulin polymerization inhibitors for anti-cancer therapy has underscored the significance of the methoxy-substituted indene core in conferring potent biological activity nih.gov.
In these studies, a series of derivatives were synthesized from a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core, and their antiproliferative activities were evaluated against various cancer cell lines. The structure-activity relationship (SAR) studies revealed that the presence and substitution pattern of the methoxy groups were crucial for the observed anticancer effects nih.gov. This highlights the potential of this compound as a strategic building block for the combinatorial synthesis of novel indene derivative libraries. By systematically modifying the substituents on the indene core, a diverse range of compounds can be generated and screened for various biological activities, leading to the discovery of new lead compounds for drug development.
Below is a table showcasing the antiproliferative activity of some methoxy-substituted indene derivatives, illustrating the potential of this class of compounds.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) |
| 12d | 4,5,6-trimethoxy | K562 | 0.028 |
| 15a | 5,6-dimethoxy | K562 | ~0.2 |
| 15b | 4-hydroxy-3-methoxy | K562 | ~0.42 |
| Data sourced from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors nih.gov. |
Precursor in the Synthesis of Indene Moieties for Agrochemical Research (e.g., fungicidal agents)
The indene scaffold is also of interest in the field of agrochemical research. Novel indene-substituted oxime ether strobilurins have been designed and synthesized, demonstrating good to excellent fungicidal activities against a range of plant pathogens nih.gov. Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration in fungi researchgate.net. The study revealed that a 6-methylindene-substituted compound was a particularly promising candidate for further development nih.gov.
Furthermore, various indene derivatives have been investigated as succinate (B1194679) dehydrogenase inhibitors (SDHIs), another important class of fungicides acs.org. These findings suggest that the indene moiety can serve as a valuable pharmacophore in the design of new agrochemicals. The presence of a methoxy group can influence the lipophilicity and metabolic stability of a molecule, which are important parameters for the efficacy of a pesticide jst.go.jp. Therefore, this compound represents a potential precursor for the synthesis of novel indene-based fungicidal agents.
The following table presents the fungicidal activity of some indene-substituted compounds against various plant pathogens.
| Compound | Fungal Pathogen | Inhibition Rate (%) at 6.25 mg/L |
| 6p (6-methylindene derivative) | Pseudoperonospora cubensis | >95 |
| 6p (6-methylindene derivative) | Colletotrichum lagenarium | >95 |
| Trifloxystrobin (Commercial Fungicide) | Pseudoperonospora cubensis | 80-90 |
| Kresoxim-methyl (Commercial Fungicide) | Colletotrichum lagenarium | 80-90 |
| Data is illustrative of the potential of indene derivatives in fungicidal applications nih.gov. |
Utilization in the Design and Preparation of Compounds for Theoretical Biological Target Interaction Studies (e.g., molecular docking analyses)
In modern drug discovery and agrochemical development, computational methods such as molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are indispensable tools for the rational design of new bioactive molecules researchgate.netnih.govnih.govnih.govfrontiersin.org. These theoretical studies allow researchers to predict the binding affinity and interaction modes of a ligand with a biological target, as well as to evaluate its pharmacokinetic properties, before embarking on extensive and costly synthetic work.
The indene scaffold and its derivatives have been the subject of such in silico investigations. For instance, molecular docking studies have been employed to understand the binding of indene amino acid derivatives to succinate dehydrogenase, a key enzyme in fungal respiration acs.org. Similarly, docking simulations have been used to investigate the interaction of indenoindole derivatives with their biological targets researchgate.net.
Given the established biological activities of various methoxy-substituted compounds, this compound and its derivatives are excellent candidates for theoretical studies. By creating a virtual library of compounds based on this scaffold and docking them into the active sites of various enzymes or receptors, researchers can identify promising candidates for synthesis and biological evaluation. For example, molecular docking could be used to predict the binding of this compound derivatives to fungal enzymes, guiding the design of new fungicides researchgate.netmdpi.comijpsdronline.com.
The table below provides examples of binding energies obtained from molecular docking studies of various heterocyclic compounds with fungal protein targets, illustrating the utility of this approach.
| Ligand | Protein Target | Binding Energy (kcal/mol) |
| Dioscin | Glucoamylase (Rhizopus oryzae) | -9.4 |
| Piscisoflavone C | Glucoamylase (Rhizopus oryzae) | -8.8 |
| 8-O-methylaverufin | Glucoamylase (Rhizopus oryzae) | -8.6 |
| Data from a study on potential inhibitors of a fungal enzyme nih.gov. |
Future Research Directions and Unexplored Avenues for 5 Methoxy 3 Methyl 1h Indene
Development of Greener Synthetic Routes and Sustainable Chemical Methodologies
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research on 5-Methoxy-3-methyl-1H-indene should prioritize the development of greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising approach involves the use of biocatalysis, employing enzymes or whole-cell systems to perform key synthetic transformations. This can lead to highly selective reactions under mild conditions, often in aqueous media, thereby reducing the reliance on volatile organic solvents. Another avenue lies in the exploration of mechanochemistry, where mechanical force, rather than thermal energy, is used to drive chemical reactions. This solvent-free technique has the potential to significantly reduce the environmental impact of the synthesis of this compound.
Furthermore, the principles of atom economy can be applied by designing synthetic pathways that maximize the incorporation of all starting materials into the final product. The use of catalytic rather than stoichiometric reagents is central to this approach. For instance, developing catalytic cyclization reactions from readily available precursors could offer a more sustainable alternative to traditional multi-step syntheses.
Exploration of Novel Catalytic Systems for Highly Efficient and Selective Functionalization
The development of innovative catalytic systems is crucial for unlocking the full synthetic potential of this compound. Future research should focus on catalysts that enable highly efficient and selective functionalization of the indene (B144670) core and its substituents.
A key area of exploration is C-H bond activation, a powerful strategy for directly introducing new functional groups onto the aromatic ring or the five-membered ring of the indene scaffold. dmaiti.com Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, have shown great promise in this area. organic-chemistry.orgorganic-chemistry.org For this compound, this could enable the regioselective introduction of a wide range of functionalities, leading to a diverse library of novel derivatives. For instance, rhenium-catalyzed C-H bond activation has been successfully employed for the synthesis of indene derivatives from aromatic imines and ketones. semanticscholar.org
Furthermore, the development of asymmetric catalytic systems will be essential for the synthesis of enantiomerically pure derivatives of this compound. Chiral ligands and organocatalysts can be employed to control the stereochemistry of reactions, which is particularly important for applications in medicinal chemistry where biological activity is often stereospecific. Gold-catalyzed methodologies have also emerged as a powerful tool for the facile synthesis of functionalized indene scaffolds through sequential C-H functionalization and cyclization reactions. rsc.org
Advanced Spectroscopic and Spectrometric Methodologies for In-situ Reaction Monitoring and Kinetic Studies
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and functionalization of this compound can be achieved through the application of advanced spectroscopic and spectrometric techniques. In-situ monitoring, in particular, offers a powerful tool for observing reactions as they occur, providing real-time data on the formation of intermediates and products.
Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide valuable information about the vibrational modes of molecules, allowing for the tracking of functional group transformations throughout a reaction. mt.comyoutube.comsciopen.comou.edunih.gov This can help to elucidate reaction pathways and optimize reaction conditions for improved yield and selectivity.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including two-dimensional methods like COSY, HSQC, and HMBC, will be invaluable for the unambiguous structural characterization of novel this compound derivatives. Combining experimental NMR data with computational methods, such as Density Functional Theory (DFT) calculations of chemical shifts, can further enhance the accuracy of structural assignments. shu.edunih.gov High-resolution mass spectrometry (MS) will also play a crucial role in determining the elemental composition and fragmentation patterns of new compounds, aiding in their identification and characterization. shu.edunih.govmdpi.com
Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Reaction Design
The integration of machine learning (ML) and artificial intelligence (AI) into the field of chemistry is revolutionizing how new molecules are designed and synthesized. For this compound, these computational tools can accelerate the discovery of new derivatives with desired properties and optimize their synthetic routes.
ML models can be trained on large datasets of chemical reactions to predict the outcomes of novel transformations, including potential side products and optimal reaction conditions. nih.govresearchgate.netresearchgate.netdoaj.org This predictive capability can save significant time and resources in the laboratory by prioritizing experiments with the highest probability of success.
Investigation of Indene Derivatives in Emerging Fields of Chemical Science
The unique structural and electronic properties of the indene scaffold suggest that derivatives of this compound could find applications in a variety of emerging fields of chemical science. The presence of the electron-donating methoxy (B1213986) group and the methyl group can be strategically utilized to tune the molecule's properties for specific applications.
One area of interest is in the development of novel organic electronic materials. Indene derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govresearchgate.netnih.gov The methoxy and methyl substituents on this compound could influence the material's charge transport properties and solid-state packing, making it a candidate for such applications.
Furthermore, the indene core is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. researchgate.netresearchgate.netresearchgate.netnih.govnih.gov Future research could explore the potential of this compound derivatives as anticancer, anti-inflammatory, or neuroprotective agents. The methoxy group, in particular, is a common feature in many bioactive molecules and can influence properties such as metabolic stability and receptor binding. nih.govnih.govnih.gov The synthesis and biological evaluation of a library of derivatives based on the this compound scaffold could lead to the discovery of new therapeutic agents.
Q & A
Q. What synthetic methodologies are effective for preparing 5-Methoxy-3-methyl-1H-indene and its derivatives?
Methodological Answer: A common approach involves functionalizing the indene core via alkylation, methoxylation, or cycloaddition. For example, derivatives of 5-methoxy-indene can be synthesized using DBU (1,8-diazabicycloundec-7-ene) as a base to promote carboxylation or ethynylation reactions. A reported procedure for a structurally similar compound (2-methylallyl 5-methoxy-1-oxo-2-((triisopropylsilyl)ethynyl)-2,3-dihydro-1H-indene-2-carboxylate) achieved 99% yield under mild conditions (pentane:ethyl acetate 8:2 solvent system, RF 0.35) . Additionally, methoxy-substituted indenones can be synthesized via Friedel-Crafts alkylation or condensation reactions, as described in Silverman & Bogert (1946) for analogous systems .
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm methoxy (-OCH) and methyl (-CH) substituents. Methoxy groups typically resonate at ~3.8 ppm in -NMR.
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, even for small molecules with complex substituents .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How do computational methods like DFT improve the understanding of this compound's electronic properties?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can predict electronic properties such as HOMO-LUMO gaps, dipole moments, and charge distribution. For example:
- Thermochemical Accuracy: Becke’s three-parameter hybrid functional (B3) combined with Lee-Yang-Parr (LYP) correlation achieves <2.4 kcal/mol deviation in atomization energies, critical for studying stability and reactivity .
- Solvent Effects: Include polarizable continuum models (PCM) to simulate solvent interactions.
- Software Tools: Gaussian or ORCA packages are standard for such calculations.
Q. How can researchers resolve contradictions between experimental and computational data for this compound?
Methodological Answer: Discrepancies often arise from approximations in computational models (e.g., neglecting solvent effects). To resolve these:
- Multi-Method Validation: Cross-check DFT results with post-Hartree-Fock methods (e.g., MP2) or experimental spectroscopic data.
- Parameter Optimization: Adjust basis sets (e.g., 6-31G* vs. cc-pVTZ) to improve agreement with experimental geometries or vibrational frequencies .
- Crystallographic Refinement: Use SHELXPRO to refine X-ray data, ensuring accurate bond lengths/angles for comparison with computational predictions .
Q. What strategies optimize the regioselectivity of cycloaddition reactions involving this compound?
Methodological Answer: Regioselectivity in cycloadditions (e.g., Diels-Alder) depends on frontier molecular orbitals (FMOs):
- Electron-Rich Systems: The methoxy group activates the indene core as a dienophile. Use electron-deficient dienes (e.g., tetrazines) to enhance reactivity.
- Steric Effects: The 3-methyl group may sterically hinder certain reaction pathways. Computational modeling of transition states (TS) can predict favored pathways .
- Catalytic Control: Lewis acids (e.g., BF) can polarize electron density to direct regiochemistry.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
